molecular formula C19H14N2O3 B6499880 3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899394-34-4

3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B6499880
CAS No.: 899394-34-4
M. Wt: 318.3 g/mol
InChI Key: ZEIFRZVPSYBDGV-UHFFFAOYSA-N
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Description

3-Benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound belonging to the chromeno[2,3-d]pyrimidine family. This compound features a fused ring structure that includes a benzyl group and a methyl group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multiple steps, starting with the formation of the chromeno[2,3-d]pyrimidine core. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

3-Benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-Benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

3-Benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione can be compared with other similar compounds, such as:

  • Chromeno[2,3-d]pyrimidines: : These compounds share a similar core structure but may have different substituents.

  • Pyrimidinones: : These compounds also contain a pyrimidine ring but differ in their functional groups and overall structure.

The uniqueness of this compound lies in its specific combination of substituents and the resulting biological and chemical properties.

Properties

IUPAC Name

3-benzyl-2-methylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-12-20-18-16(17(22)14-9-5-6-10-15(14)24-18)19(23)21(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIFRZVPSYBDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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